molecular formula C13H13NO2 B6414331 2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one CAS No. 1261937-43-2

2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one

Cat. No.: B6414331
CAS No.: 1261937-43-2
M. Wt: 215.25 g/mol
InChI Key: TWTQWQSRVHMGGM-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridinone core substituted with a methoxy and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxy-5-methylbenzaldehyde with 4-pyridone under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methoxy-5-methylbenzaldehyde and 4-pyridone.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100-150°C).

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or acetic acid, and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing energy consumption and waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2-Hydroxy-5-methylphenyl)pyridin-4(1H)-one.

    Reduction: 2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-ol.

    Substitution: 2-(2-Substituted-5-methylphenyl)pyridin-4(1H)-one.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-5-methylphenyl)pyridin-4(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-Methoxyphenyl)pyridin-4(1H)-one: Lacks the methyl group on the phenyl ring.

    2-(2-Methylphenyl)pyridin-4(1H)-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-3-4-13(16-2)11(7-9)12-8-10(15)5-6-14-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQWQSRVHMGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692547
Record name 2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-43-2
Record name 2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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